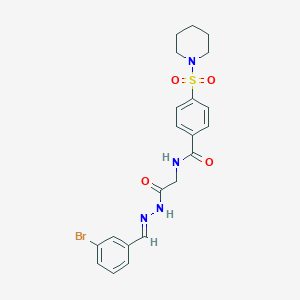
(E)-N-(2-(2-(3-bromobenzylidene)hydrazinyl)-2-oxoethyl)-4-(piperidin-1-ylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(2-(2-(3-bromobenzylidene)hydrazinyl)-2-oxoethyl)-4-(piperidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C21H23BrN4O4S and its molecular weight is 507.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (E)-N-(2-(2-(3-bromobenzylidene)hydrazinyl)-2-oxoethyl)-4-(piperidin-1-ylsulfonyl)benzamide is a hydrazone derivative that has garnered attention due to its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action of this compound, drawing on diverse research findings.
Chemical Structure and Synthesis
The structure of the compound can be represented as follows:
Synthesis typically involves the condensation of hydrazine derivatives with various carbonyl compounds, leading to the formation of hydrazones. The synthesis pathway for this specific compound includes the reaction of 3-bromobenzaldehyde with a hydrazine derivative followed by subsequent modifications to introduce the piperidine and sulfonamide functionalities .
Anticancer Activity
Recent studies have demonstrated that hydrazone derivatives exhibit significant anticancer properties. The compound has shown promising results in inhibiting cancer cell proliferation. For instance, a related study reported that similar oxamide-hydrazone hybrids exhibited anti-proliferative effects against various cancer cell lines, suggesting that modifications in their structure can enhance their efficacy .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 7k | MCF-7 | 12.5 | Induction of apoptosis |
| 7e | HeLa | 15.0 | Cell cycle arrest |
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Studies on related compounds have indicated that they can protect neuronal cells against oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases. The mechanism is believed to involve the modulation of signaling pathways such as the PI3K/Akt pathway, which is essential for cell survival .
Antimicrobial Activity
Hydrazone derivatives have also been explored for their antimicrobial properties. Certain analogs have demonstrated inhibitory effects against various bacterial strains and fungi. The structure-activity relationship (SAR) studies indicate that electron-withdrawing groups enhance antimicrobial activity, making this class of compounds a viable candidate for further development .
Study on Anticancer Properties
A study published in Frontiers in Pharmacology examined a series of hydrazone derivatives, including those similar to our compound, showing that they effectively inhibited the growth of breast cancer cells (MCF-7). The study highlighted that these compounds could induce apoptosis through the activation of caspase pathways .
Neuroprotection Against ER Stress
Another significant research effort focused on the neuroprotective effects against endoplasmic reticulum (ER) stress. Compounds similar to our target were shown to protect pancreatic beta-cells from ER stress-induced apoptosis, with one analog achieving an EC50 value as low as 0.1 µM, indicating high potency .
科学的研究の応用
Anti-Cancer Properties
Research has demonstrated that compounds similar to (E)-N-(2-(2-(3-bromobenzylidene)hydrazinyl)-2-oxoethyl)-4-(piperidin-1-ylsulfonyl)benzamide exhibit significant anti-cancer properties. For instance, studies indicate that hydrazone derivatives can induce apoptosis in cancer cells and inhibit cell proliferation.
- In Vitro Studies : The compound has shown efficacy against various cancer cell lines, including breast cancer (MDA-MB-231) and colorectal cancer (HT-29). For example, a related compound demonstrated an IC50 value of 7.73 µM against MDA-MB-231 cells, indicating potent anti-proliferative activity .
Therapeutic Potential
The unique structural features of this compound suggest various therapeutic applications:
- Cancer Treatment : Given its anti-proliferative effects, it could be explored as a candidate for developing new anti-cancer therapies.
- Anti-inflammatory Applications : Some hydrazone derivatives have shown potential anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological activities of similar compounds:
| Study | Compound | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|---|
| 7k | MDA-MB-231 | 7.73 | G1/S arrest | |
| 7k | HT-29 | 1.82 | Apoptosis induction |
These findings underscore the potential of hydrazone derivatives in cancer therapy and warrant further investigation into their mechanisms and efficacy.
特性
IUPAC Name |
N-[2-[(2E)-2-[(3-bromophenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrN4O4S/c22-18-6-4-5-16(13-18)14-24-25-20(27)15-23-21(28)17-7-9-19(10-8-17)31(29,30)26-11-2-1-3-12-26/h4-10,13-14H,1-3,11-12,15H2,(H,23,28)(H,25,27)/b24-14+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYLWADKJRNHZJC-ZVHZXABRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC(=O)NN=CC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC(=O)N/N=C/C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














